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molecular formula C4H5ClN2S2 B8403816 5-Chloromethylthio-2-methyl-1,3,4-thiadiazole

5-Chloromethylthio-2-methyl-1,3,4-thiadiazole

Cat. No. B8403816
M. Wt: 180.7 g/mol
InChI Key: IXTPHJRBGOOKCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05116833

Procedure details

2-Mercapto-5-methyl-1,3,4-thiadiazole (41.4 g, 313 mmol) was added to an ice-bath cooled (5° C.) aqueous solution of 85% KOH (20.7 g, 313 mmol) in EtOH (160 mL). The ice bath was removed and the mixture stirred until complete dissolution occurred (30 min). The solvent was then evaporated to leave a viscous oil which solidified. The resulting potassium salt was dissolved in CH3CN (200 mL), and the solution was cooled in an ice bath and treated with bromochloromethane (121 g, 939 mmol). The ice in the bath was allowed to melt and the mixture was further stirred at R.T. for 25 h. The reaction mixture was partitioned between EtOAc and H2O. The organic phase was dried (MgSO4) and evaporated. The residue was purified by passing through a pad of silica gel, eluted first with CH2Cl2 and then with 5% CH3CN/CH2Cl2 to afford 93.0 g (76.0%) of 2-[(chloromethyl)-thio]-5-methyl-1,3,4-thiadiazole.
Quantity
41.4 g
Type
reactant
Reaction Step One
Name
Quantity
20.7 g
Type
reactant
Reaction Step Two
Name
Quantity
160 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Three
Quantity
121 g
Type
reactant
Reaction Step Four
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[SH:1][C:2]1[S:3][C:4]([CH3:7])=[N:5][N:6]=1.[OH-].[K+].[K].Br[CH2:12][Cl:13]>CCO.CC#N>[Cl:13][CH2:12][S:1][C:2]1[S:3][C:4]([CH3:7])=[N:5][N:6]=1 |f:1.2,^1:9|

Inputs

Step One
Name
Quantity
41.4 g
Type
reactant
Smiles
SC=1SC(=NN1)C
Step Two
Name
Quantity
20.7 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
160 mL
Type
solvent
Smiles
CCO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[K]
Name
Quantity
200 mL
Type
solvent
Smiles
CC#N
Step Four
Name
Quantity
121 g
Type
reactant
Smiles
BrCCl
Step Five
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
the mixture stirred until complete dissolution
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The ice bath was removed
CUSTOM
Type
CUSTOM
Details
(30 min)
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The solvent was then evaporated
CUSTOM
Type
CUSTOM
Details
to leave a viscous oil which
TEMPERATURE
Type
TEMPERATURE
Details
the solution was cooled in an ice bath
STIRRING
Type
STIRRING
Details
the mixture was further stirred at R.T. for 25 h
Duration
25 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was partitioned between EtOAc and H2O
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified
WASH
Type
WASH
Details
eluted first with CH2Cl2

Outcomes

Product
Name
Type
product
Smiles
ClCSC=1SC(=NN1)C
Measurements
Type Value Analysis
AMOUNT: MASS 93 g
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 164.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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